N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide
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Overview
Description
FHT-1204 is a potent inhibitor of SMARCA4 and SMARCA2 ATPase (BRG1 and BRM) with an IC50 value of less than or equal to 10 nanomolar . This compound is primarily used in scientific research for its ability to inhibit the activity of these ATPases, which are involved in chromatin remodeling and gene expression regulation .
Preparation Methods
The synthetic routes and reaction conditions for FHT-1204 are proprietary and detailed in patent WO2020160180A1 . Generally, the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and purification processes. The industrial production methods are not publicly disclosed, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
FHT-1204 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
FHT-1204 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SMARCA4 and SMARCA2 ATPases.
Biology: Employed in research to understand the role of chromatin remodeling in gene expression and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers dependent on SMARCA4 and SMARCA2 activity
Industry: Utilized in the development of new drugs targeting chromatin remodeling pathways.
Mechanism of Action
FHT-1204 exerts its effects by inhibiting the ATPase activity of SMARCA4 and SMARCA2 (BRG1 and BRM), which are essential components of the BAF chromatin remodeling complexes . These complexes regulate gene expression by altering chromatin structure, thereby controlling the accessibility of transcription factors to DNA. By inhibiting these ATPases, FHT-1204 disrupts chromatin remodeling, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
FHT-1204 is unique in its potent inhibition of SMARCA4 and SMARCA2 ATPases with an IC50 value of less than or equal to 10 nanomolar . Similar compounds include:
A-485: Another inhibitor of SMARCA4 and SMARCA2 ATPases, but with different potency and selectivity profiles.
PFI-3: A selective inhibitor of the BAF chromatin remodeling complex, targeting the bromodomain of SMARCA4 and SMARCA2.
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and selectivity, making FHT-1204 a valuable tool for specific research applications .
Properties
Molecular Formula |
C24H23N5O5S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C24H23N5O5S2/c1-34-14-20(26-22(30)19-8-11-29(13-19)36(2,32)33)23(31)28-24-27-21(15-35-24)18-5-3-4-17(12-18)16-6-9-25-10-7-16/h3-13,15,20H,14H2,1-2H3,(H,26,30)(H,27,28,31)/t20-/m0/s1 |
InChI Key |
AXMLAOCXALIIRY-FQEVSTJZSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Canonical SMILES |
COCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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